2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 7-fluoroquinazoline with cyclobutan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may target DNA gyrase or topoisomerase IV, enzymes involved in DNA replication and repair, thereby exerting its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-{[7-methoxy-4-(phenylamino)quinazolin-6-yl]oxy}acetamide: A quinazoline derivative with potential antitumor activity.
(S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol: A compound investigated as an intranasal vaccine adjuvant.
Uniqueness
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its specific structural features, such as the presence of a cyclobutan-1-ol moiety and a fluoroquinazoline group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Biological Activity
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorinated quinazoline moiety is known to enhance biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Common Name: this compound
- CAS Number: 2197491-33-9
- Molecular Weight: 233.24 g/mol
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Kinases:
- The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a common mechanism among quinazoline derivatives, which often act by blocking ATP binding sites.
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Antimicrobial Activity:
- Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
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Cell Cycle Arrest:
- Research suggests that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is particularly relevant in the context of tumor growth inhibition.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Case Study on Cancer Cell Lines:
- A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value of approximately 5 µM for breast cancer cells.
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Antibacterial Efficacy:
- Another investigation focused on the antibacterial properties showed that the compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
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Pharmacokinetic Profile:
- A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability.
Properties
IUPAC Name |
2-[(7-fluoroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-1-2-8-10(5-7)14-6-15-12(8)16-9-3-4-11(9)17/h1-2,5-6,9,11,17H,3-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAOPHNRYHKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.